

TIK-301: A Dual-Action Modulator of Circadian Rhythms

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An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

TIK-301 (also known as LY-156735 and PD-6735) is a potent, orally active chronobiotic agent that has demonstrated significant potential in the regulation of circadian rhythms.[1][2] This technical guide provides a comprehensive overview of TIK-301, focusing on its core mechanism of action, pharmacodynamics, and clinical findings related to its role in modulating the sleep-wake cycle. TIK-301 exhibits a dual mechanism, acting as a high-affinity agonist at melatonin receptors MT1 and MT2 and as an antagonist at serotonin 5-HT2B and 5-HT2C receptors.[1][3][4] This unique pharmacological profile suggests its utility in treating insomnia and other circadian rhythm disorders.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its signaling pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

TIK-301's primary mechanism for regulating circadian rhythms lies in its potent agonism of the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN), the body's master clock.[1][2] The SCN governs the sleep-wake cycle, and activation of these G protein-coupled receptors (GPCRs) by melatonin or its agonists inhibits neuronal firing, promoting sleep and phase-shifting circadian rhythms.[1][5]

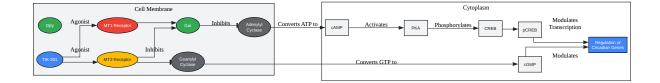


In addition to its melatonergic activity, **TIK-301** also functions as an antagonist at the serotonin 5-HT2B and 5-HT2C receptors.[1][3][4] This serotonergic antagonism is theorized to contribute to its potential antidepressant effects, similar to agomelatine.[5]

Signaling Pathways

The binding of **TIK-301** to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This ultimately hinders the phosphorylation of the cAMP responsive element-binding protein (CREB).[6] The MT2 receptor activation also inhibits guanylyl cyclase, leading to a decrease in cyclic guanosine monophosphate (cGMP).[6]

The following diagram illustrates the signaling pathways activated by **TIK-301**'s agonism at MT1 and MT2 receptors.



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Caption: TIK-301 Signaling Pathway via MT1 and MT2 Receptors.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of **TIK-301**.



Table 1: Pharmacodynamic Properties of TIK-301

Parameter	Value	Receptor/Target	Notes
Ki (MT1)	0.081 nM	Melatonin Receptor 1	High affinity.[3][4]
Ki (MT2)	0.042 nM	Melatonin Receptor 2	High affinity, slight preference for MT2.[3]
MT1/MT2 Ki Ratio	1.9	-	Indicates a slight preference for the MT2 receptor.[1]
EC50	0.0479 nM	Melatonin Receptors	More potent than melatonin (EC50 = 0.063nM).[1]
Receptor Activity	Agonist	MT1 and MT2	
Receptor Activity	Antagonist	5-HT2B and 5-HT2C	[1][3][4]

Table 2: Pharmacokinetic Properties of TIK-301

Parameter	Value	Route of Administration	Notes
Half-life (t½)	~1 hour	Oral	[1][5]
Time to Peak (Tmax)	1.1 hours	Oral	[3]
Bioavailability	9 times greater than melatonin	Oral	[1]
Area Under the Curve (AUC)	6 times greater than melatonin	Oral	[1]

Table 3: Clinical Trial Data (Phase I & II)



Trial Phase	Dose	Effect	Quantitative Outcome
Phase I	5 mg/L	Effective as a chronobiotic	Not specified
Phase II	20 mg	Improvement in sleep latency	31% improvement
Phase II	50 mg	Improvement in sleep latency	32% improvement
Phase II	100 mg	Improvement in sleep latency	41% improvement

Note: Data is compiled from publicly available information and may not represent the complete dataset from all clinical trials.[1][2]

Experimental Protocols

Detailed experimental protocols for a proprietary drug candidate are often not fully disclosed publicly. However, based on standard pharmacological and clinical trial methodologies, the following outlines the likely approaches used to generate the data presented.

Receptor Binding Affinity Assays (Ki Determination)

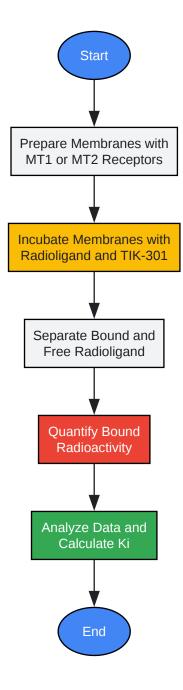
Objective: To determine the binding affinity of TIK-301 for the human MT1 and MT2 receptors.

Methodology: Radioligand binding assays are a standard method for this determination.

- Membrane Preparation: Cell lines stably expressing human MT1 or MT2 receptors are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.
- Radioligand: A radiolabeled ligand with known high affinity for the melatonin receptors, such as 2-[1251]-iodomelatonin, is used.
- Competition Binding: A fixed concentration of the radioligand is incubated with the receptorcontaining membranes in the presence of varying concentrations of unlabeled TIK-301.



- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of TIK-301 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.





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Caption: Workflow for a Receptor Binding Affinity Assay.

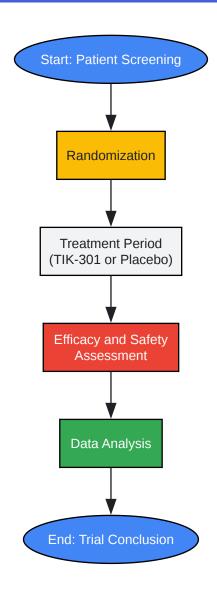
Phase II Clinical Trial for Primary Insomnia

Objective: To evaluate the efficacy and safety of TIK-301 in patients with primary insomnia.

Methodology: A randomized, double-blind, placebo-controlled study is the gold standard.

- Patient Recruitment: Patients meeting the diagnostic criteria for primary insomnia are recruited. Exclusion criteria would include other sleep disorders, certain medical conditions, and use of medications that could interfere with sleep.
- Randomization: Participants are randomly assigned to receive one of the TIK-301 dose levels (e.g., 20 mg, 50 mg, 100 mg) or a placebo.
- Blinding: Both the participants and the investigators are blinded to the treatment assignment to prevent bias.
- Treatment Period: Participants take the assigned treatment orally before bedtime for a specified duration (e.g., several weeks).
- Efficacy Assessment:
 - Objective Measures: Polysomnography (PSG) is used to objectively measure sleep parameters such as sleep latency (time to fall asleep), wake after sleep onset (WASO), and total sleep time.
 - Subjective Measures: Patients complete sleep diaries and questionnaires to report their subjective experience of sleep quality and latency.
- Safety Assessment: Adverse events are monitored and recorded throughout the trial. Vital signs and laboratory tests may also be conducted.
- Data Analysis: Statistical analysis is performed to compare the changes in sleep parameters from baseline between the TIK-301 groups and the placebo group.





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Caption: Workflow for a Phase II Clinical Trial in Insomnia.

Discussion and Future Directions

TIK-301's dual action as a melatonergic agonist and a serotonergic antagonist presents a promising therapeutic profile for the treatment of circadian rhythm disorders and potentially mood disorders.[1][5] Its high affinity for the MT1 and MT2 receptors, coupled with its improved pharmacokinetic profile compared to melatonin, suggests it could be a more effective chronobiotic agent.[1] The dose-dependent improvement in sleep latency observed in Phase II trials further supports its potential as a treatment for insomnia.[1][2]



Further research is warranted to fully elucidate the clinical implications of its 5-HT2B/2C antagonism and to explore its efficacy in other circadian rhythm-related disorders. Long-term safety and efficacy studies are also necessary to confirm its therapeutic value. The detailed understanding of its mechanism of action and pharmacological properties provided in this guide should serve as a valuable resource for researchers and drug development professionals in this field.

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